molecular formula C7H15NO3 B13100467 Methyl 2-((4-hydroxybutyl)amino)acetate

Methyl 2-((4-hydroxybutyl)amino)acetate

Cat. No.: B13100467
M. Wt: 161.20 g/mol
InChI Key: RBZFOMQATOFGDD-UHFFFAOYSA-N
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Description

Methyl 2-((4-hydroxybutyl)amino)acetate is an organic compound with a molecular formula of C7H15NO3 It is characterized by the presence of a hydroxybutyl group attached to an amino group, which is further connected to a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-hydroxybutyl)amino)acetate typically involves the reaction of 4-hydroxybutylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-hydroxybutyl)amino)acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 2-((4-hydroxybutyl)amino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-hydroxybutyl)amino)acetate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-hydroxyethyl)amino)acetate
  • Methyl 2-((4-hydroxypropyl)amino)acetate
  • Methyl 2-((4-hydroxyisobutyl)amino)acetate

Uniqueness

Methyl 2-((4-hydroxybutyl)amino)acetate is unique due to the specific length and structure of its hydroxybutyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific properties.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-(4-hydroxybutylamino)acetate

InChI

InChI=1S/C7H15NO3/c1-11-7(10)6-8-4-2-3-5-9/h8-9H,2-6H2,1H3

InChI Key

RBZFOMQATOFGDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCCCCO

Origin of Product

United States

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